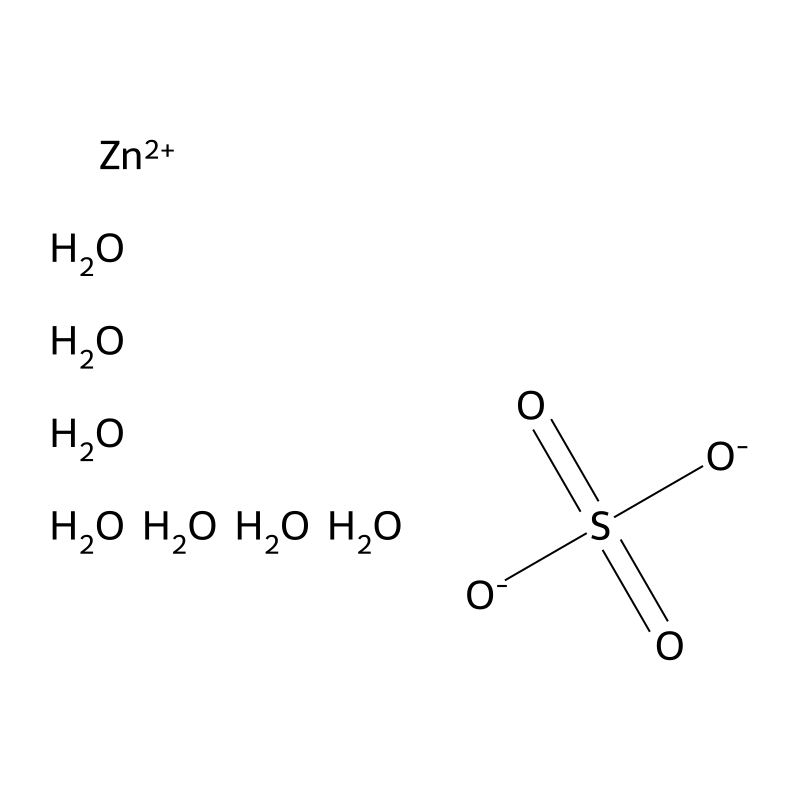

Zinc Sulfate Heptahydrate

H14O11SZn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H14O11SZn

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Zinc Sulfate Heptahydrate (CAS: 7446-20-0) is the most common hydrated form of zinc sulfate, presenting as a colorless, efflorescent crystalline solid.[1][2] It is widely utilized in processes where high water solubility and a reliable source of Zn²⁺ ions are critical.[3][4][5] Its primary procurement-relevant attributes are its high solubility in water (96.5 g/100 mL at 20°C), well-defined crystalline structure that aids in maintaining purity, and its specific thermal decomposition profile, which distinguishes it from other zinc salts and lower hydrates.[1][6]

References

- [1] What is the mechanism of Zinc Sulfate Hydrate? Patsnap Synapse. (2024).

- [8] S. Arjunan, et al. Crystallization of zinc sulphate single crystals and its structural, thermal and optical characterization. Journal of Applied and Advanced Research, 2017.

- [13] Zinc Sulfate Monohydrade. Ataman Chemical.

- [14] What is the role of Zinc Sulphate in electroplating? Crown Champion. (2025).

- [37] Zinc sulfate. Wikipedia.

Substituting Zinc Sulfate Heptahydrate with its monohydrate, anhydrous, or other salt forms (e.g., zinc chloride) without process validation is a critical procurement error. The degree of hydration directly dictates thermal stability, with the heptahydrate beginning to lose water at temperatures as low as 70°C, a property absent in the more thermally stable monohydrate and anhydrous forms which dehydrate at much higher temperatures.[4][7][8] Furthermore, the stable crystalline structure of the heptahydrate makes it less prone to caking than the monohydrate under certain conditions, yet more hygroscopic and prone to agglomeration in others, impacting handling, weighing accuracy, and storage protocols.[9][10] The choice of anion is also critical; the sulfate anion is often preferred over chloride in applications like electroplating to avoid potential corrosive side-effects from the chloride ion.[11] These differences in physical properties and chemical behavior mean that direct substitution can lead to process failures, inconsistent product quality, and compromised experimental reproducibility.

References

- [2] Wang, R., et al. (2022). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. Molecules, 27(5), 1690.

- [8] Arjunan, S., et al. (2017). Crystallization of zinc sulphate single crystals and its structural, thermal and optical characterization. Journal of Applied and Advanced Research, 2(5), 283-288.

- [9] Mello, B. G., et al. (2022). Thermodynamics and Kinetic Modeling of the ZnSO4·H2O Thermal Decomposition in the Presence of a Pd/Al2O3 Catalyst. Energies, 15(2), 548.

- [18] Acidic bath for electroplating zinc. Google Patents. (1973).

- [20] Moss, H. (2024). Zinc Sulphate Monohydrate vs. Zinc Sulphate Heptahydrate: What's the Difference?

- [24] The difference between zinc sulfate monohydrate and zinc sulfate heptahydrate. Henan Sinowin Chemical Industry Co.,Ltd. (2024).

Superior Aqueous Solubility for Rapid and Concentrated Solution Preparation

Zinc Sulfate Heptahydrate exhibits exceptionally high solubility in water, recorded at 96.5 g/100 mL at 20°C.[1] This is a significant handling and processability advantage over less hydrated or anhydrous forms, which may dissolve more slowly or require more energy to achieve the same concentration. For instance, the solubility of the heptahydrate at 30°C is approximately 61.9 g/100g H₂O, highlighting its suitability for creating concentrated stock solutions at or near room temperature.[12] This property is critical in applications like electroplating baths or agricultural formulations where efficient dissolution is paramount.[5]

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 96.5 g / 100 mL water (at 20°C) |

| Comparator Or Baseline | General solubility of other inorganic salts |

| Quantified Difference | Significantly higher than many common laboratory reagents, facilitating rapid preparation of concentrated solutions. |

| Conditions | Standard temperature and pressure (20°C). |

This ensures faster batch preparation times and reduces energy costs associated with heating to increase the dissolution rate of less soluble alternatives.

Defined Multi-Stage Thermal Decomposition Profile for Controlled Dehydration Processes

Thermogravimetric analysis (TGA) demonstrates that Zinc Sulfate Heptahydrate has a distinct, multi-stage dehydration process. The first major weight loss, corresponding to the release of six of its seven water molecules, occurs between 70°C and 120°C.[4][13] The final water molecule is lost at a much higher temperature, around 260-280°C, before the anhydrous salt decomposes above 500°C.[6][14] In contrast, Zinc Sulfate Monohydrate is stable up to much higher temperatures, with its single dehydration step occurring between 250-300°C.[8][15] This makes the heptahydrate unsuitable for applications requiring thermal stability above 70°C, but provides a clear, low-temperature dehydration pathway where controlled water release is required.

| Evidence Dimension | Thermal Decomposition Onset (Dehydration) |

| Target Compound Data | First weight loss begins at ~70°C (loses 6 H₂O) |

| Comparator Or Baseline | Zinc Sulfate Monohydrate: Dehydration at 250–300°C |

| Quantified Difference | Dehydration begins at a temperature ~180°C lower than the monohydrate form. |

| Conditions | Thermogravimetric analysis (TGA) under an inert or air atmosphere with a controlled heating rate. |

This property is critical for material selection; the heptahydrate is required for low-temperature controlled water release, while the monohydrate or anhydrous forms must be chosen for processes conducted above 70°C.

Superior Handling and Stability Compared to Anhydrous Form

Zinc Sulfate Heptahydrate is a stable, crystalline solid under standard storage conditions.[14] In contrast, anhydrous zinc sulfate is hygroscopic, readily absorbing moisture from the atmosphere, which complicates accurate weighing and handling.[16] While the heptahydrate can effloresce (lose water) in very dry air, it is generally easier to handle and store than the anhydrous form.[17][18] The monohydrate form is often considered more stable and less prone to caking than the heptahydrate in humid conditions, representing an intermediate handling profile.[9][10] For routine laboratory use where ease of weighing and stability are prioritized, the heptahydrate offers a significant processability advantage over the anhydrous salt.

| Evidence Dimension | Hygroscopicity & Handling |

| Target Compound Data | Stable, crystalline solid under standard conditions; effloresces in dry air. |

| Comparator Or Baseline | Anhydrous Zinc Sulfate: Hygroscopic (readily absorbs moisture). Zinc Sulfate Monohydrate: Generally more stable and less prone to caking than heptahydrate. |

| Quantified Difference | Qualitatively easier to handle and weigh accurately compared to the highly hygroscopic anhydrous form. |

| Conditions | Ambient laboratory temperature, pressure, and humidity. |

Choosing the heptahydrate minimizes errors from moisture absorption during weighing, ensuring higher reproducibility in solution preparation compared to the anhydrous form.

Precursor for Electroplating Baths and Metal Surface Treatment

The high solubility of Zinc Sulfate Heptahydrate allows for the straightforward preparation of concentrated electrolyte solutions essential for zinc electroplating.[5][19] The use of a sulfate salt is often preferred over zinc chloride to formulate acidic plating baths that avoid the corrosive effects of chloride ions on equipment and substrates.[11]

Formulation of Liquid Agricultural Micronutrients and Fertilizers

Due to its excellent water solubility, Zinc Sulfate Heptahydrate is an ideal choice for liquid fertilizers and foliar sprays designed to correct zinc deficiencies in crops.[3][10] Its ability to dissolve quickly and completely ensures uniform application and rapid availability of zinc to plants.

Coagulant in Rayon Manufacturing

A primary industrial application of Zinc Sulfate Heptahydrate is as a coagulant in the spinning bath during the production of rayon.[2] Its specific chemical properties are integral to the viscose process, where precise control of coagulation is necessary.

General Laboratory Reagent and Titration Standard Preparation

The compound's stability under normal conditions and well-defined stoichiometry make it a reliable source of zinc ions for general laboratory use.[14] While its stability can be influenced by ambient humidity, it is often used to prepare stock solutions for analytical procedures, although the monohydrate is sometimes preferred as a primary standard due to its superior stability upon heating.[20]

References

- [1] What is the mechanism of Zinc Sulfate Hydrate? Patsnap Synapse. (2024).

- [10] da Silva, M. L., et al. (1997). Thermogravimetrical study of ZnSO4.7H2O. Is it a primary standard for complexometric titrations? Talanta, 44(11), 2055-2060.

- [14] What is the role of Zinc Sulphate in electroplating? Crown Champion. (2025).

- [18] Acidic bath for electroplating zinc. Google Patents. (1973).

- [22] Saha, P., et al. (2021). Effect of ZnSO4.7H2O concentration of electrolyte solution on Zn electrodeposition process. IOSR Journal of Applied Chemistry, 14(9), 10-15.

- [24] The difference between zinc sulfate monohydrate and zinc sulfate heptahydrate. Henan Sinowin Chemical Industry Co.,Ltd. (2024).

- [37] Zinc sulfate. Wikipedia.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

23713-49-7 (Parent)

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard